N-benzyl-3-(3,4-dimethoxyphenyl)propanamide

Description

BenchChem offers high-quality N-benzyl-3-(3,4-dimethoxyphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-3-(3,4-dimethoxyphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-benzyl-3-(3,4-dimethoxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-21-16-10-8-14(12-17(16)22-2)9-11-18(20)19-13-15-6-4-3-5-7-15/h3-8,10,12H,9,11,13H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYQSAIPIKZAJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)NCC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428864 | |

| Record name | N-benzyl-3-(3,4-dimethoxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40958-49-4 | |

| Record name | N-benzyl-3-(3,4-dimethoxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,4-Dimethoxy-N-(phenylmethyl)benzenepropanamide structure

An In-Depth Technical Guide to the Structure, Synthesis, and Properties of 3,4-Dimethoxy-N-(phenylmethyl)benzenepropanamide

Abstract

This technical guide provides a comprehensive analysis of 3,4-Dimethoxy-N-(phenylmethyl)benzenepropanamide (CAS No. 40958-49-4), a key organic compound utilized primarily as a building block in synthetic chemistry. We will dissect its molecular structure, detailing the constituent functional groups and their influence on the molecule's overall properties. A plausible and efficient synthetic pathway via microwave-assisted amidation is presented, complete with a detailed experimental protocol and workflow visualization. Furthermore, this guide offers an expert analysis of the expected spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and MS) that are critical for its structural elucidation and characterization. Finally, we explore the potential applications and inferred biological relevance of this compound by examining its structural relationship to known bioactive molecules, particularly phenethylamine derivatives. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile synthetic intermediate.

Introduction and Chemical Identity

3,4-Dimethoxy-N-(phenylmethyl)benzenepropanamide is a secondary amide characterized by a complex molecular architecture. Its structure is built upon a benzenepropanamide core, which is substituted at the 3 and 4 positions of the phenyl ring with methoxy groups (-OCH₃). The amide nitrogen is further substituted with a phenylmethyl (benzyl) group. This combination of an electron-rich dimethoxybenzene ring, a flexible propanamide linker, and a benzyl moiety makes it a valuable intermediate in the synthesis of more complex molecular targets.[1] Its solubility in common organic solvents like chloroform, dichloromethane, and ethyl acetate facilitates its use in a variety of reaction conditions.[1]

Sources

N-benzyl-3-(3,4-dimethoxyphenyl)propanamide CAS 40958-49-4

N-benzyl-3-(3,4-dimethoxyphenyl)propanamide (CAS 40958-49-4): A Comprehensive Technical Guide for Drug Discovery and Synthesis

Strategic Importance in Medicinal Chemistry

N-benzyl-3-(3,4-dimethoxyphenyl)propanamide (CAS 40958-49-4) is a highly versatile synthetic building block and pharmacophore intermediate utilized in advanced organic synthesis and drug discovery[1]. Structurally, it is characterized by a 3,4-dimethoxyphenylpropanoyl core linked to a benzylamine moiety via an amide bond.

This specific molecular architecture is highly prized in medicinal chemistry. The 3,4-dimethoxyphenyl group is a privileged structural motif frequently found in cardiovascular drugs (e.g., verapamil) and CNS-active agents, where the methoxy oxygens act as critical hydrogen-bond acceptors for pore-lining residues in target receptors[2]. Concurrently, the benzylamine moiety provides essential lipophilicity and facilitates π−π stacking interactions within hydrophobic binding pockets. Because of this dual-pharmacophore nature, CAS 40958-49-4 serves as a critical intermediate for synthesizing complex isoquinolines, benzazepines, and synthetic analogs of TRP channel modulators (such as capsaicinoids)[2].

Physicochemical Profiling

The physicochemical properties of CAS 40958-49-4 perfectly align with Lipinski’s Rule of Five, making derivatives synthesized from this intermediate highly favorable for oral bioavailability and central nervous system (CNS) penetration. The low Topological Polar Surface Area (TPSA) combined with an optimal partition coefficient (LogP) suggests excellent membrane permeability[3].

Table 1: Quantitative Physicochemical Properties

| Property | Value | Strategic Implication for Drug Design |

| Molecular Weight | 299.36 g/mol | Well below the 500 Da threshold; allows for further functionalization. |

| Formula | C₁₈H₂₁NO₃ | Standard organic framework; high synthetic tractability. |

| XLogP3 / LogP | 3.79 | Optimal lipophilicity for passive membrane and blood-brain barrier (BBB) penetration. |

| TPSA | 47.6 Ų | < 90 Ų, highly predictive of excellent CNS penetrance and oral absorption. |

| H-Bond Donors | 1 | Amide N-H provides a specific, directional hydrogen bonding interaction. |

| H-Bond Acceptors | 3 | Methoxy and carbonyl oxygens serve as key interaction points for target binding. |

| Rotatable Bonds | 7 | Provides sufficient conformational flexibility to adapt to complex binding pockets. |

Data sourced from computational chemical profiling[3].

Mechanistic Rationale & Pharmacophore Mapping

The utility of CAS 40958-49-4 lies in its modularity. By acting as a reversed-amide analog to natural capsaicinoids, it provides a unique vector for exploring Transient Receptor Potential (TRP) channel modulation.

Figure 1: Pharmacophore mapping and logical relationships of structural moieties to target classes.

Experimental Protocol: Self-Validating Amide Coupling

The most efficient and scalable method for synthesizing CAS 40958-49-4 is through a standard[4]. This specific protocol is designed as a self-validating system : the choice of reagents ensures that reaction progress can be easily monitored, and the workup inherently purifies the product by exploiting the solubility profiles of the byproducts.

Causality of Reagent Selection:

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Chosen over DCC because EDC and its urea byproduct are highly water-soluble, allowing them to be completely removed during aqueous washing without the need for chromatography[4].

-

HOBt (Hydroxybenzotriazole): Acts as a nucleophilic catalyst. It reacts with the O-acylisourea intermediate to form a highly reactive, yet stable, active ester. This suppresses the formation of unreactive N-acylurea side products, driving the yield upward[4].

-

DIPEA (N,N-Diisopropylethylamine): A sterically hindered, non-nucleophilic base that neutralizes the HCl salt of EDC and ensures the benzylamine remains unprotonated and fully nucleophilic.

Figure 2: Synthetic workflow for CAS 40958-49-4 via EDC/HOBt-mediated amide coupling.

Step-by-Step Methodology

-

Activation Phase: In a flame-dried round-bottom flask under inert nitrogen atmosphere, dissolve 3-(3,4-dimethoxyphenyl)propanoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration). Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the active ester.

-

Coupling Phase: Add benzylamine (1.1 eq) dropwise to the cooled solution, followed by DIPEA (2.5 eq). Allow the reaction mixture to gradually warm to room temperature and stir for 12–16 hours.

-

In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 5% MeOH in DCM solvent system (UV detection at 254 nm). Validation Checkpoint: The complete disappearance of the lower-Rf acid starting material confirms the coupling is complete.

-

Self-Purifying Workup:

-

Quench the reaction by adding the mixture to a 10-fold volume of ice-cold water, then extract with Ethyl Acetate (3x).

-

Wash the combined organic layers with 1M aqueous HCl (2x). Causality: This protonates and removes any unreacted benzylamine and DIPEA into the aqueous layer.

-

Wash with saturated aqueous NaHCO₃ (2x). Causality: This deprotonates and removes unreacted propanoic acid and the HOBt catalyst.

-

Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid is typically >95% pure and can be recrystallized from EtOAc/Hexanes if necessary.

-

Analytical Characterization Standards

To verify the structural integrity and purity of the synthesized N-benzyl-3-(3,4-dimethoxyphenyl)propanamide, the following analytical parameters must be met:

-

LC-MS (ESI+): Expected [M+H]+ peak at m/z 300.16. The presence of a peak at 300 confirms the exact mass of 299.15[3].

-

¹H NMR (400 MHz, CDCl₃): Key diagnostic peaks include a singlet at ~3.85 ppm integrating for 6H (confirming the two methoxy groups), a doublet at ~4.40 ppm integrating for 2H (benzylic CH₂ coupled to the amide NH), and a broad singlet at ~5.70 ppm (amide N-H). The aromatic region (6.60–7.35 ppm) should integrate for 8 protons (3 from the dimethoxyphenyl ring, 5 from the benzyl ring).

References

-

Deck, K., & Brittain, W. D. G. (2024). "Synthesis of metal-binding amino acids." Organic & Biomolecular Chemistry, RSC Publishing. DOI: 10.1039/D4OB01326C. Available at:[Link]

Sources

- 1. N-BENZYL-3-(3',4'-DIMETHOXYPHENYL)PROPANAMIDE CAS#: 40958-49-4 [m.chemicalbook.com]

- 2. 3-(3,4-Dimethoxyphenyl)pyrrolidine HCl [benchchem.com]

- 3. guidechem.com [guidechem.com]

- 4. Synthesis of metal-binding amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01326C [pubs.rsc.org]

An In-Depth Technical Guide to the Physical and Chemical Properties of N-benzyl-3-(3,4-dimethoxyphenyl)propanamide

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of N-benzyl-3-(3,4-dimethoxyphenyl)propanamide, a molecule of interest in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development. It delves into the compound's chemical identity, structural features, and key physicochemical characteristics. Furthermore, it outlines a detailed protocol for its synthesis and characterization, underpinned by established chemical principles. The guide aims to equip researchers with the foundational knowledge required for the effective handling, analysis, and application of this compound in a laboratory setting.

Introduction

N-benzyl-3-(3,4-dimethoxyphenyl)propanamide is a secondary amide characterized by a benzyl group attached to the nitrogen atom and a 3,4-dimethoxyphenylpropanoyl moiety. The presence of the dimethoxybenzene group is of particular interest, as this structural motif is found in a variety of biologically active molecules. Dimethoxybenzene derivatives have been explored for their potential as antioxidant, antimicrobial, and anticancer agents.[1] The amide linkage provides structural rigidity and is a key functional group in many pharmaceutical compounds. A thorough understanding of the physicochemical properties of N-benzyl-3-(3,4-dimethoxyphenyl)propanamide is therefore essential for its potential application in synthetic and medicinal chemistry.

Chemical Identity and Structure

The fundamental identity of a chemical compound lies in its structure and nomenclature. The following table summarizes the key identifiers for N-benzyl-3-(3,4-dimethoxyphenyl)propanamide.

| Identifier | Value | Source |

| IUPAC Name | N-benzyl-3-(3,4-dimethoxyphenyl)propanamide | ChemSrc[2] |

| CAS Number | 40958-49-4 | ChemSrc[2] |

| Molecular Formula | C₁₈H₂₁NO₃ | ChemSrc[2] |

| Molecular Weight | 299.36 g/mol | ChemSrc[2] |

| Canonical SMILES | COC1=C(C=C(C=C1)CCC(=O)NCC2=CC=CC=C2)OC | PubChem[3] |

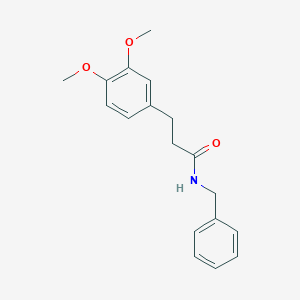

The chemical structure of N-benzyl-3-(3,4-dimethoxyphenyl)propanamide is depicted in the following diagram:

Figure 1. Chemical structure of N-benzyl-3-(3,4-dimethoxyphenyl)propanamide.

Physical and Chemical Properties

A summary of the known and predicted physical and chemical properties of N-benzyl-3-(3,4-dimethoxyphenyl)propanamide is provided below. It is important to note that while some properties are reported by chemical suppliers, detailed experimental validation in peer-reviewed literature is limited.

| Property | Value | Source/Method |

| Appearance | Solid (predicted) | - |

| Melting Point | Not experimentally determined. | - |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate. | Taskcm[2] |

| LogP (predicted) | 2.8 | PubChem[4] |

| Topological Polar Surface Area (TPSA) | 47.6 Ų | Guidechem[3] |

| Hydrogen Bond Donor Count | 1 | Guidechem[3] |

| Hydrogen Bond Acceptor Count | 3 | Guidechem[3] |

| Rotatable Bond Count | 7 | Guidechem[3] |

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

-

Aromatic Protons: Signals for the protons on the benzyl and dimethoxyphenyl rings would appear in the aromatic region (typically δ 6.5-8.0 ppm). The substitution patterns on both rings would lead to characteristic splitting patterns.

-

Methoxy Protons: Two sharp singlets for the two methoxy groups (-OCH₃) would be expected in the upfield region (around δ 3.8-4.0 ppm).

-

Methylene Protons: The methylene protons of the propanamide backbone and the benzyl group would appear as multiplets in the aliphatic region (typically δ 2.5-4.5 ppm).

-

Amide Proton: A broad singlet corresponding to the N-H proton of the amide group would likely be observed, and its chemical shift would be sensitive to solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule.

-

Carbonyl Carbon: A signal for the amide carbonyl carbon (C=O) would be expected in the downfield region (around δ 170-175 ppm).

-

Aromatic Carbons: Multiple signals corresponding to the carbons of the two aromatic rings would be observed in the aromatic region (typically δ 110-150 ppm).

-

Methoxy Carbons: The carbons of the two methoxy groups would appear at around δ 55-60 ppm.

-

Aliphatic Carbons: Signals for the methylene carbons of the propanamide and benzyl groups would be present in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum is valuable for identifying the key functional groups present in the molecule.

-

N-H Stretch: A characteristic absorption band for the N-H stretching vibration of the secondary amide would be expected around 3300 cm⁻¹.

-

C=O Stretch: A strong absorption band for the amide carbonyl (C=O) stretching vibration would be prominent around 1640-1680 cm⁻¹.

-

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

-

C-O Stretches: Strong absorptions corresponding to the C-O stretching of the methoxy groups would be expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound and provide insights into its fragmentation pattern.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (299.36 g/mol ).

-

Fragmentation Pattern: Common fragmentation pathways for amides include cleavage of the C-N bond and the bonds adjacent to the carbonyl group. The fragmentation pattern can provide further structural confirmation.[4]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis and purification of N-benzyl-3-(3,4-dimethoxyphenyl)propanamide. These protocols are based on established methods for amide synthesis and are designed to be self-validating through in-process monitoring and final product characterization.[5][6]

Synthesis of N-benzyl-3-(3,4-dimethoxyphenyl)propanamide

This protocol describes the synthesis via the direct amidation of 3-(3,4-dimethoxyphenyl)propanoic acid with benzylamine.

Figure 2. Workflow for the synthesis and purification of N-benzyl-3-(3,4-dimethoxyphenyl)propanamide.

Materials:

-

3-(3,4-dimethoxyphenyl)propanoic acid

-

Benzylamine

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(3,4-dimethoxyphenyl)propanoic acid (1.0 equivalent) and a catalytic amount of DMAP in anhydrous DCM.

-

Addition of Amine: Add benzylamine (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.

-

Addition of Coupling Agent: Add the coupling agent (DCC or EDC, 1.2 equivalents) portion-wise to the stirred solution. If using DCC, a white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 hexanes:ethyl acetate). The disappearance of the starting carboxylic acid and the appearance of a new, less polar spot corresponding to the amide product indicates reaction completion.

-

Work-up:

-

If DCC was used, filter the reaction mixture to remove the precipitated DCU.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

-

-

Characterization:

-

Combine the pure fractions and remove the solvent under reduced pressure to yield N-benzyl-3-(3,4-dimethoxyphenyl)propanamide as the final product.

-

Characterize the purified compound by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. Determine the melting point of the solid product.

-

Potential Applications and Biological Context

While specific biological activities for N-benzyl-3-(3,4-dimethoxyphenyl)propanamide have not been extensively reported, its structural components suggest potential areas of interest for further investigation. The 3,4-dimethoxyphenyl moiety is a key feature in many natural products and synthetic compounds with diverse pharmacological properties.[7] Derivatives of this scaffold have been explored for their potential anthelmintic and antibacterial activities.[7][8] The N-benzyl group can also contribute to biological activity and modulate the physicochemical properties of a molecule. Therefore, N-benzyl-3-(3,4-dimethoxyphenyl)propanamide serves as a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications.

Conclusion

This technical guide has provided a detailed overview of the known and predicted physical and chemical properties of N-benzyl-3-(3,4-dimethoxyphenyl)propanamide. While a complete experimental dataset is not yet available in the public domain, this document serves as a valuable resource for researchers by consolidating the existing information and providing a robust, scientifically-grounded protocol for its synthesis and characterization. The structural features of this compound make it an interesting candidate for further investigation in the fields of organic synthesis and medicinal chemistry.

References

-

[Preparation of derivatives of 3-(3,4-dimethoxyphenyl)propanic acid and a study of its biological activity]. ([Link])

-

Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. ([Link])

-

CAS#:40958-49-4 | N-Benzyl-3-(3,4-dimethoxyphenyl)propanamide | Chemsrc. ([Link])

-

SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. ([Link])

-

A Simple Preparation of Amides from Acids and Amines by Heating of Their Mixture. ([Link])

-

mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and ... - Doc Brown's Chemistry. ([Link])

-

(PDF) Synthesis of Biologically Active N-Benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides - ResearchGate. ([Link])

-

Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC. ([Link])

-

Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support - The Royal Society of Chemistry. ([Link])

-

N-(3,4-dimethoxy-benzyl)-propionamide - PubChemLite. ([Link])

-

n-benzyl-3-(3',4'-dimethoxyphenyl)propanamide [ 40958-49-4 ]. ([Link])

-

(±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. ([Link])

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - MDPI. ([Link])

-

New amides of sulphonamides: synthesis and biological evaluation - SciSpace. ([Link])

-

Benzamide, 3,4-dimethoxy-N-benzyl-N-hexyl- - Optional[13C NMR] - SpectraBase. ([Link])

-

N-Benzyl-3-phenylpropanamide | C16H17NO | MD Topology | NMR | X-Ray - ATB. ([Link])

-

Analyzing the photophysics and photochemistry of [UO2(acetylacetonate)2(L)] complexes - ChemRxiv. ([Link])

-

Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed. ([Link])

-

GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines | Office of Justice Programs. ([Link])

-

Structure Analysis and Luminescence Properties of Octaethyl(pyrene-tetrakis(biphenyl))tetrakis(phosphonate) - Preprints.org. ([Link])

-

Vibrational analysis of 2-[4-(N-dodecanoylamino)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole. ([Link])

-

Propanamide, N-(4-methoxyphenyl)- - the NIST WebBook. ([Link])

-

Influence of Linker Identity on the Photochemistry of Uranyl-Organic Frameworks - OSTI.GOV. ([Link])

-

Benzamide, 3,4-dimethoxy-N-benzyl-N-tetradecyl- - Optional[Vapor Phase IR] - Spectrum. ([Link])

-

Molecular structure and spectroscopic properties of 4-nitrocatechol at different pH: UV–visible, Raman, DFT and TD-DFT calculations | Request PDF - ResearchGate. ([Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS#:40958-49-4 | N-Benzyl-3-(3,4-dimethoxyphenyl)propanamide | Chemsrc [chemsrc.com]

- 3. PubChemLite - N-(3,4-dimethoxy-benzyl)-3-(3,4-dimethoxy-phenyl)-propionamide (C20H25NO5) [pubchemlite.lcsb.uni.lu]

- 4. mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and identification of propanamide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. [Preparation of derivatives of 3-(3,4-dimethoxyphenyl)propanic acid and a study of its biological activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

Comprehensive Technical Guide on N-Benzyl-3-(3,4-dimethoxyphenyl)propanamide: Physicochemical Profiling, Molecular Weight Determination, and Synthetic Workflows

Part 1: Executive Summary

N-benzyl-3-(3,4-dimethoxyphenyl)propanamide (CAS 40958-49-4) is a highly lipophilic synthetic aryl-propanamide[1]. Compounds within this structural class share significant homology with naturally occurring phenethylamines, short-chain fatty acid derivatives, and capsaicinoids, making them valuable scaffolds in medicinal chemistry, proteomics research, and assay development[1].

As a Senior Application Scientist, the objective of this whitepaper is to move beyond basic structural descriptions and provide a rigorous, self-validating framework for the synthesis and analytical characterization of this molecule. A central focus is placed on its molecular weight (299.364 g/mol ) [2], as this fundamental property dictates the stoichiometric parameters of its synthesis, the isotopic envelope observed in mass spectrometry, and its phase-partitioning behavior during purification.

Part 2: Physicochemical Profiling & Molecular Weight Analysis

Understanding the physicochemical properties of a molecule is the first step in designing logical experimental workflows. The molecular weight and exact mass are not just identifiers; they are the mathematical foundation for all downstream analytical validation.

Table 1: Physicochemical Properties & Experimental Causality

| Parameter | Value | Analytical Implication / Causality |

| Molecular Formula | C₁₈H₂₁NO₃ | Defines the theoretical isotopic envelope. The presence of 18 carbon atoms dictates that the M+1 isotope peak (due to ¹³C) will be ~19.8% of the base peak intensity in MS[1]. |

| Average Molecular Weight | 299.364 g/mol | Essential for precise stoichiometric scaling during bulk synthesis and molarity calculations for biological assays[2]. |

| Monoisotopic Exact Mass | 299.1520 Da | The critical target value for High-Resolution Mass Spectrometry (HRMS). It dictates an expected [M+H]⁺ m/z of 300.1593 in ESI+ mode[2]. |

| LogP (Octanol/Water) | ~3.79 | High lipophilicity necessitates the use of organic solvents (e.g., DMF, DCM) for synthesis and ensures the molecule partitions completely into the organic layer during aqueous workup[2]. |

| Topological Polar Surface Area | 51.05 Ų | A low TPSA (< 90 Ų) suggests excellent membrane permeability and potential blood-brain barrier (BBB) penetration, crucial if utilized in in vivo CNS models[2]. |

Part 3: Synthetic Methodologies (Self-Validating Protocols)

To synthesize N-benzyl-3-(3,4-dimethoxyphenyl)propanamide, we utilize an EDC/HOBt-mediated amidation. This route couples 3[3] with benzylamine. The protocol below is designed as a self-validating system , where the physicochemical differences between the starting materials and the product (specifically the MW and LogP) are exploited to drive purification without the need for complex chromatography.

Protocol: EDC/HOBt-Mediated Amidation

Step 1: Active Ester Formation (Activation Phase)

-

Action: In an oven-dried round-bottom flask, dissolve 1.0 mmol (210.23 mg) of 3-(3,4-dimethoxyphenyl)propanoic acid[3] in 5 mL of anhydrous N,N-Dimethylformamide (DMF). Add 1.2 mmol of EDC·HCl and 1.2 mmol of HOBt. Stir at room temperature for 30 minutes.

-

Causality: EDC is selected over DCC because its urea byproduct is water-soluble. This allows the byproduct to be removed via simple aqueous extraction, establishing a self-validating purification step. HOBt is incorporated to rapidly convert the transient O-acylisourea into a stable active ester, preventing the formation of unreactive N-acylurea dead-ends.

Step 2: Amine Coupling

-

Action: Add 1.1 mmol of benzylamine followed by 2.0 mmol of N,N-Diisopropylethylamine (DIPEA). Stir the reaction mixture at room temperature for 12 hours.

-

Causality: DIPEA acts as a non-nucleophilic steric base. It ensures that benzylamine remains fully deprotonated and highly nucleophilic, driving the amidation to completion without participating in side reactions.

Step 3: Orthogonal Aqueous Workup (Purification)

-

Action: Dilute the mixture with 20 mL of Ethyl Acetate (EtOAc). Wash sequentially with 1M HCl (3 x 10 mL), saturated aqueous NaHCO₃ (3 x 10 mL), and brine (1 x 10 mL).

-

Causality: The target product (MW 299.36 g/mol , LogP 3.79) is highly lipophilic and remains trapped in the EtOAc layer. The 1M HCl wash selectively protonates and removes unreacted benzylamine and DIPEA into the aqueous layer. The NaHCO₃ wash deprotonates and removes any unreacted starting acid and HOBt. This orthogonal washing strategy guarantees that only the neutral amide product survives in the organic phase.

Step 4: Isolation

-

Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified solid.

Part 4: Analytical Characterization Workflows

To confirm the successful synthesis, the molecular weight and structural connectivity must be validated analytically.

Protocol: High-Resolution Mass Spectrometry (HRMS) for MW Validation

-

Action: Prepare a 1 µg/mL solution of the isolated product in LC-MS grade Methanol. Inject into a Q-TOF mass spectrometer using Electrospray Ionization in positive mode (ESI+).

-

Causality: The basic nitrogen of the amide and the methoxy oxygen atoms readily accept a proton in the presence of an acidic mobile phase (e.g., 0.1% formic acid).

-

Validation Criteria: The system is validated if the [M+H]⁺ peak is observed at m/z 300.1593 (± 5 ppm). Furthermore, the M+1 isotopic peak must be observed at ~19.8% relative intensity, confirming the exact C₁₈ carbon count of the molecule.

Part 5: Mechanistic & Workflow Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting how the starting materials are transformed and analytically validated against the target molecular weight.

Caption: Workflow for the synthesis and molecular weight validation of N-benzyl-3-(3,4-dimethoxyphenyl)propanamide.

Part 6: References

-

Chemsrc. "CAS#:40958-49-4 | N-Benzyl-3-(3,4-dimethoxyphenyl)propanamide." Chemsrc Chemical Database. 2

-

Santa Cruz Biotechnology. "N-Benzyl-3-(3′,4′-dimethoxyphenyl)propanamide | CAS 40958-49-4." SCBT Proteomics Research Products.1

-

MedChemExpress. "3-(3,4-Dimethoxyphenyl)propanoic acid | Biochemical Assay Reagent." MCE Catalog. 3

Sources

A Technical Guide to the Potential Biological Activities of Dimethoxyphenyl Propanamides

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Privileged Scaffold

Dimethoxyphenyl propanamides represent a class of organic molecules characterized by a dimethoxy-substituted phenyl ring linked to a propanamide functional group. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of naturally occurring and synthetic compounds that exhibit a wide spectrum of biological activities.[1] The dimethoxybenzene moiety, in particular, is a key feature in many molecules known for their antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] The amide linkage provides structural rigidity and hydrogen bonding capabilities, crucial for molecular recognition and interaction with biological targets.

This guide provides a comprehensive overview of the potential therapeutic applications of dimethoxyphenyl propanamides, synthesizing data from structurally related compounds to propose key biological activities. We will delve into the mechanistic rationale behind these activities and provide detailed, field-proven experimental protocols for their evaluation, designed to ensure scientific rigor and reproducibility. The primary activities explored herein—anticonvulsant, analgesic, anti-inflammatory, and antimicrobial—represent promising avenues for drug discovery centered on this versatile chemical scaffold.

Anticonvulsant Potential

The propanamide core is a well-established pharmacophore in several approved antiepileptic drugs (AEDs). Hybrid molecules incorporating a propanamide structure have consistently demonstrated broad-spectrum anticonvulsant activity in preclinical models.[3][4] The exploration of dimethoxyphenyl derivatives within this class is a logical and promising strategy for identifying novel therapeutic agents for epilepsy, particularly for treatment-resistant forms.[5][6]

Mechanistic Insights and Rationale

While the precise mechanisms for novel dimethoxyphenyl propanamides require empirical validation, the activity of related compounds suggests a multifactorial mode of action. A primary hypothesized target is the voltage-gated sodium channel.[4][5] By binding to these channels and stabilizing their inactive state, the compounds can limit sustained, high-frequency neuronal firing, a hallmark of seizure activity. The dimethoxyphenyl group may influence the lipophilicity and electronic properties of the molecule, enhancing its ability to cross the blood-brain barrier and interact with the channel's binding pocket.

Preclinical Evaluation: Gold-Standard Seizure Models

To comprehensively assess anticonvulsant potential, a tiered screening approach using validated rodent models is essential. The two most fundamental and informative primary screens are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.

-

Maximal Electroshock (MES) Test: This model is a reliable predictor of efficacy against generalized tonic-clonic seizures.[7][8] The test evaluates a compound's ability to prevent the spread of seizures through neural tissue.[9]

-

Subcutaneous Pentylenetetrazol (scPTZ) Test: This chemoconvulsant model is used to identify agents effective against myoclonic and nonconvulsive (absence) seizures.[10] PTZ is a GABA-A receptor antagonist, and compounds that inhibit seizures in this model may act by raising the seizure threshold.[11]

Experimental Protocols

-

Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure.

-

Materials: Male Swiss mice (20-25 g), corneal electrodes, electroconvulsiometer, test compound, vehicle control (e.g., 1% Tween 80 in saline), positive control (e.g., Phenytoin, 20 mg/kg).

-

Procedure:

-

Acclimatize animals for at least one week prior to the experiment. Fast mice for 3-4 hours before dosing.

-

Divide animals into groups (n=8-10 per group): Vehicle Control, Positive Control, and multiple Test Compound dose groups.

-

Administer the test compound or controls via the intended route (e.g., intraperitoneally, i.p.).

-

At the time of predicted peak effect (typically 30-60 minutes post-i.p. administration), apply an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via saline-wetted corneal electrodes.[10]

-

Observe the animal for the presence or absence of tonic hindlimb extension. The complete absence of this response is defined as protection.

-

Record the number of protected animals in each group.

-

Calculate the median effective dose (ED50), the dose protecting 50% of animals, using probit analysis.[8]

-

-

Objective: To evaluate a compound's ability to elevate the seizure threshold.

-

Materials: Male Swiss mice (20-25 g), Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline), test compound, vehicle control, positive control (e.g., Ethosuximide, 150 mg/kg).

-

Procedure:

-

Follow steps 1-3 from the MES protocol for animal preparation and dosing.

-

At the appropriate absorption time, administer PTZ subcutaneously in the scruff of the neck.[10]

-

Immediately place the mouse in an individual observation chamber and observe for 30 minutes.

-

The primary endpoint is the occurrence of generalized clonic seizures lasting for a minimum of 5 continuous seconds. The absence of such seizures within the 30-minute observation period constitutes protection.

-

Record the number of protected animals in each group.

-

Calculate the ED50 value using probit analysis.

-

Caption: Workflow for preclinical anticonvulsant evaluation.

Data Interpretation and Presentation

The primary outcome is the ED50 value. To assess the therapeutic window, a neurotoxicity test (e.g., the Rotarod test) is performed to determine the median toxic dose (TD50). The Protective Index (PI = TD50/ED50) is then calculated; a higher PI indicates a wider and more favorable safety margin.[10]

| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Rotarod TD50 (mg/kg) | PI (MES) | PI (scPTZ) |

| DMP-A | 45.5 | 68.7 | 215.3 | 4.73 | 3.13 |

| DMP-B | >100 | 85.2 | >300 | >3.0 | >3.5 |

| Phenytoin (Control) | 9.5 | >300 | 65.0 | 6.8 | N/A |

| Ethosuximide (Control) | >500 | 130.0 | >1000 | N/A | >7.7 |

Analgesic Activity

A significant overlap exists between the neurobiological pathways of epilepsy and chronic pain, and many AEDs are clinically used to treat neuropathic pain.[5] Therefore, assessing the analgesic potential of novel anticonvulsant candidates is a critical step in characterizing their full therapeutic profile.

Preclinical Evaluation: Differentiating Pain Modalities

Analgesic activity is typically assessed using models that reflect different pain types:

-

Thermal Nociception (Hot Plate Test): This model evaluates the response to a thermal stimulus and is primarily used to identify centrally acting analgesics (acting at the spinal and supraspinal levels).[12][13]

-

Chemical Nociception (Acetic Acid-Induced Writhing Test): This is a model of visceral inflammatory pain used to screen for peripherally and centrally acting analgesics.[12] The test measures a compound's ability to reduce the number of abdominal constrictions (writhes) induced by an irritant.[14]

Experimental Protocols

-

Objective: To measure the latency of pain response to a constant thermal stimulus.

-

Materials: Male Swiss mice (20-25 g), hot plate apparatus (maintained at 55 ± 0.5°C), test compound, vehicle, positive control (e.g., Morphine, 10 mg/kg).

-

Procedure:

-

Acclimatize mice to the testing room.

-

Gently place each mouse on the hot plate and start a stopwatch.

-

The endpoint is the latency (in seconds) to the first sign of nociception, typically paw licking or jumping.[12]

-

To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established.

-

Establish a baseline latency for each animal before dosing. Animals with extreme baseline latencies should be excluded.

-

Administer the test compound or controls.

-

Measure the response latency at set intervals post-administration (e.g., 30, 60, 90 minutes).

-

Analgesic activity is indicated by a significant increase in response latency compared to the vehicle group.

-

-

Objective: To quantify visceral pain by counting abdominal writhes.

-

Materials: Male Swiss mice (20-25 g), 0.6% acetic acid solution, test compound, vehicle, positive control (e.g., Diclofenac, 10 mg/kg).

-

Procedure:

-

Prepare and dose animal groups as previously described.

-

After the appropriate absorption time (e.g., 30 min post-i.p.), administer 0.6% acetic acid (10 mL/kg, i.p.).[12]

-

Immediately after injection, place the mouse in an observation chamber.

-

After a 5-minute latency period, count the total number of writhes (abdominal muscle contractions and hind limb stretching) over a 10-minute period.

-

Calculate the percentage inhibition of writhing for each group relative to the vehicle control.

-

Anti-inflammatory Activity

The dimethoxyphenyl scaffold is a core component of many natural and synthetic compounds with potent anti-inflammatory effects.[2][15] These effects are often mediated through the inhibition of key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling cascade, which regulates the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[16][17]

In Vitro Evaluation: Mechanistic Screening

In vitro assays are rapid, cost-effective methods for initial screening and elucidating potential mechanisms of action.[18][19]

-

Rationale: During inflammation, macrophages are stimulated (e.g., by lipopolysaccharide, LPS) to produce large amounts of nitric oxide (NO) via the enzyme inducible nitric oxide synthase (iNOS).[16] Measuring the inhibition of NO production is a standard proxy for anti-inflammatory activity.[2]

-

Protocol:

-

Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in appropriate media until ~80% confluent.

-

Plating: Seed the cells into a 96-well plate at a density of ~5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells for 1-2 hours with various concentrations of the dimethoxyphenyl propanamide derivative. Include a vehicle control and a positive control (e.g., L-NAME).

-

Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours.

-

Measurement: Collect the cell culture supernatant. Measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent.[16] Absorbance is read at ~540 nm.

-

Analysis: Calculate the percentage inhibition of NO production relative to the LPS-only stimulated wells. Determine the IC50 value (the concentration that inhibits 50% of NO production).

-

Caption: Inhibition of the NF-κB inflammatory pathway.

Data Presentation for Anti-inflammatory Assays

Quantitative data from both in vitro and in vivo studies should be summarized for clear comparison.

| Compound | NO Production IC50 (µM) | BSA Denaturation IC50 (µg/mL) | Carrageenan Paw Edema (% Inhibition @ 20 mg/kg) |

| DMP-A | 12.5 | 221.8 | 58.2% |

| DMP-B | 28.1 | >500 | 35.7% |

| Diclofenac (Control) | 8.7 | 150.5 | 65.4% |

Antimicrobial Activity

Amide-containing structures are prevalent in antimicrobial agents, and dimethoxybenzene derivatives have also shown broad-spectrum activity against various pathogens.[1][20] The combination of these two pharmacophores in dimethoxyphenyl propanamides warrants investigation into their potential as novel antimicrobial agents.[21]

Evaluation Methodology: Determining Minimum Inhibitory Concentration (MIC)

The most accurate and widely used method for determining a compound's antimicrobial potency is the broth microdilution method.[22][23] This technique establishes the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[24]

Experimental Protocol: Broth Microdilution

-

Objective: To determine the MIC of a test compound against selected bacterial strains.

-

Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), test compound stock solution (in DMSO), positive control antibiotic (e.g., Ciprofloxacin), spectrophotometer.

-

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: Add 100 µL of MHB to all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to create a range of concentrations. Discard 100 µL from the last column.

-

Inoculation: Add 100 µL of the final bacterial inoculum to each well.

-

Controls: Include a positive growth control (broth + inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.[22]

-

Reading the MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. A redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can be added to simplify reading; viable bacteria will reduce the colorless TTC to a red formazan product.[25]

-

Caption: Workflow for MIC determination via broth microdilution.

Data Interpretation

The MIC value is a direct measure of potency. Lower MIC values indicate higher antimicrobial activity.

| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| DMP-A | 32 | 128 |

| DMP-B | 64 | >256 |

| Ciprofloxacin (Control) | 0.5 | 0.25 |

Conclusion and Future Directions

The dimethoxyphenyl propanamide scaffold represents a privileged structure with significant, multifaceted therapeutic potential. The evidence from analogous compounds strongly supports its investigation as a source of novel anticonvulsant, analgesic, anti-inflammatory, and antimicrobial agents. The experimental frameworks provided in this guide offer a robust starting point for the systematic evaluation of new chemical entities based on this core.

Future research should focus on:

-

Systematic Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives with varied substitution patterns on both the dimethoxyphenyl ring and the propanamide tail will be crucial for optimizing potency and selectivity for each biological target.

-

Mechanism of Action Elucidation: For promising lead compounds, detailed mechanistic studies beyond initial screening are necessary to identify specific molecular targets (e.g., specific ion channel subtypes, enzymes, or receptors).

-

Pharmacokinetic and Toxicological Profiling: Lead candidates must be evaluated for their ADME (Absorption, Distribution, Metabolism, Excretion) properties and off-target toxicities to assess their viability as clinical drug candidates.

By leveraging the inherent biological potential of this scaffold and applying rigorous, validated screening protocols, researchers can unlock new therapeutic opportunities for a range of challenging diseases.

References

-

Broth microdilution - Wikipedia. (n.d.). Wikipedia. [Link]

-

Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX - Slideshare. (n.d.). Slideshare. [Link]

-

Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. (2007). Korean Journal of Clinical Microbiology. [Link]

-

Methods for Evaluating the In Vivo Analgesic and Anti-Inflammatory Activity of Essential Oils. (2023). IntechOpen. [Link]

-

Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC. (n.d.). CMAC. [Link]

-

(PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations - ResearchGate. (2025). ResearchGate. [Link]

-

METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. (n.d.). JK Science. [Link]

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf. (2011). NCBI. [Link]

-

In-Vivo Models for Management of Pain - SCIRP. (2014). SCIRP. [Link]

-

Broth microdilution – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis. [Link]

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). INNOSC Theranostics and Pharmacological Sciences. [Link]

-

Analgesic and antiinflammatory activity a comprehensive review on invitro and in vivo screening methods| International Journal of Innovative Science and Research Technology - Ijisrt.com. (n.d.). Ijisrt.com. [Link]

-

In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (2013). SpringerLink. [Link]

-

Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC. (n.d.). NCBI. [Link]

-

Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis - MDPI. (2025). MDPI. [Link]

-

In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species - BioResources. (2024). BioResources. [Link]

-

Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - MDPI. (2020). MDPI. [Link]

-

Anticonvulsant effect of drugs by PTZ method in mice - RJPTSimLab. (n.d.). RJPTSimLab. [Link]

-

(±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. (2023). MDPI. [Link]

-

Antioxidant Activity of Diphenylpropionamide Derivatives: Synthesis, Biological Evaluation and Computational Analysis - PMC. (n.d.). NCBI. [Link]

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI. [Link]

-

In silico Screening and Evaluation of the Anticonvulsant Activity of Docosahexaenoic Acid-Like Molecules in Experimental Models of Seizures - PMC. (n.d.). NCBI. [Link]

-

Full article: Anticonvulsant activity of ethanol extracts of Vetiveria zizanioides roots in experimental mice - Taylor & Francis. (2013). Taylor & Francis. [Link]

-

Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC. (n.d.). NCBI. [Link]

-

Anti-inflammatory Activity of Compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} Isolated From Zingiber Cassumunar Roxb - PubMed. (1997). PubMed. [Link]

-

Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide - PMC. (2023). NCBI. [Link]

-

(E)-3-(3,4-Dimethoxyphenyl)-1-(5-hydroxy-2,2-dimethyl-2H-chromen-6-yl)prop-2-en-1-one Ameliorates the Collagen-Arthritis via Blocking ERK/JNK and NF-κB Signaling Pathway - PubMed. (2013). PubMed. [Link]

-

Evaluation of anticonvulsant and analgesic activity of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides - PubMed. (2018). PubMed. [Link]

-

synthesis and antimalarial evaluation of 1-(2,4- dimethoxyphenyl)-3-(4-trifluoro methyl-phenyl) propan-2-ene-1- one - ResearchGate. (2025). ResearchGate. [Link]

-

Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. (n.d.). Pelagia Research Library. [Link]

-

Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PMC. (2023). NCBI. [Link]

-

SYNTHESIS AND ANTIMALARIAL EVALUATION OF 1-(2,4- DIMETHOXYPHENYL)-3-(4-TRIFLUORO METHYL-PHENYL) PROPAN-2-ENE-1- ONE | BIMA JOURNAL OF SCIENCE AND TECHNOLOGY (2536-6041). (2022). BIMA JOURNAL OF SCIENCE AND TECHNOLOGY. [Link]

-

IJBCP International Journal of Basic & Clinical Pharmacology. (2017). IJBCP. [Link]

-

Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC. (n.d.). NCBI. [Link]

-

Design, Synthesis, and Anticonvulsant Activity of New Hybrid Compounds Derived From 2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides - PubMed. (2015). PubMed. [Link]

-

Design, synthesis and anticonvulsant activity of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides - PubMed. (2016). PubMed. [Link]

-

Analgesic, antiallodynic, and anticonvulsant activity of novel hybrid molecules derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and 2-(2,5-dioxopyrrolidin-1-yl)butanamide in animal models of pain and epilepsy - PMC. (2017). NCBI. [Link]

-

Journal of Chemical and Pharmaceutical Research, 2012, 4(11):4937-4940 Research Article Synthesis, characterization and anti - JOCPR. (2012). JOCPR. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, synthesis, and anticonvulsant activity of new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and anticonvulsant activity of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of anticonvulsant and analgesic activity of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analgesic, antiallodynic, and anticonvulsant activity of novel hybrid molecules derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and 2-(2,5-dioxopyrrolidin-1-yl)butanamide in animal models of pain and epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpp.com [ijpp.com]

- 8. In silico Screening and Evaluation of the Anticonvulsant Activity of Docosahexaenoic Acid-Like Molecules in Experimental Models of Seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rjptsimlab.com [rjptsimlab.com]

- 12. Methods for Evaluating the In Vivo Analgesic and Anti-Inflammatory Activity of Essential Oils | IntechOpen [intechopen.com]

- 13. scirp.org [scirp.org]

- 14. ijisrt.com [ijisrt.com]

- 15. Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 17. (E)-3-(3,4-Dimethoxyphenyl)-1-(5-hydroxy-2,2-dimethyl-2H-chromen-6-yl)prop-2-en-1-one ameliorates the collagen-arthritis via blocking ERK/JNK and NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 20. ijsr.net [ijsr.net]

- 21. mdpi.com [mdpi.com]

- 22. Broth microdilution - Wikipedia [en.wikipedia.org]

- 23. taylorandfrancis.com [taylorandfrancis.com]

- 24. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. acm.or.kr [acm.or.kr]

Theoretical Profiling and Synthetic Methodology of N-Benzyl-3-(3,4-dimethoxyphenyl)propanamide (NBDPP)

Executive Summary

In the landscape of rational drug design, identifying molecules with pleiotropic neuro-immunomodulatory effects is a primary objective. This whitepaper provides an in-depth theoretical evaluation of N-benzyl-3-(3,4-dimethoxyphenyl)propanamide (abbreviated as NBDPP ), a synthetic amide registered under CAS 40958-49-4[1].

Structurally, NBDPP is characterized by a 3,4-dimethoxyphenyl moiety linked via a propanamide bridge to a benzyl group. By analyzing these structural motifs, we can theoretically profile NBDPP as a dual-target agent: a putative competitive inhibitor of Phosphodiesterase-4 (PDE4) and a modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This guide details the physicochemical rationale, in silico target predictions, and a self-validating synthetic protocol for the development and biological evaluation of NBDPP.

Physicochemical Profiling & Rule-of-Five Analysis

Before committing resources to synthesis and in vitro testing, a molecule must be evaluated for its pharmacokinetic viability. Using established chemoinformatics principles, such as those embedded in , we have generated the theoretical physicochemical profile of NBDPP.

The data in the table below is not merely descriptive; it dictates the compound's behavior in biological systems.

| Property | Theoretical Value | Causality / Biological Implication |

| Molecular Weight | 299.37 g/mol | <500 Da: Prevents steric hindrance within deep receptor binding pockets and ensures high diffusivity across lipid bilayers. |

| cLogP (Lipophilicity) | ~3.14 | Optimal Range (2.0–4.0): Perfectly balanced to cross the blood-brain barrier (BBB) without suffering from excessive nonspecific lipid partitioning or rapid metabolic clearance. |

| Topological Polar Surface Area (TPSA) | 47.56 Ų | <90 Ų: Highly predictive of excellent CNS penetrance and oral bioavailability. It ensures the molecule is not overly solvated in the GI tract. |

| H-Bond Donors (HBD) | 1 | Low Desolvation Penalty: A single amide NH minimizes the energy required to shed water molecules when transitioning from aqueous plasma into a hydrophobic binding pocket. |

| H-Bond Acceptors (HBA) | 4 | Target Anchoring: The methoxy oxygens and the amide carbonyl provide critical anchor points for specific hydrogen bonding with target residues (e.g., the metal-binding pocket of PDE4). |

| Rotatable Bonds | 7 | Conformational Flexibility: Allows the molecule to adopt its bioactive conformation without incurring an excessive entropic penalty upon target binding. |

Data synthesized based on Lipinski’s Rule of Five and standard computational drug discovery parameters.

In Silico Target Prediction & Mechanism of Action

Based on pharmacophore mapping, NBDPP is hypothesized to interact with two distinct pathways:

-

PDE4 Inhibition: The 3,4-dimethoxyphenyl group is a classic pharmacophore (found in drugs like Rolipram and Roflumilast) known to mimic the catechol ring of cAMP. This allows the molecule to competitively bind to the catalytic domain of, preventing the hydrolysis of cAMP and thereby upregulating downstream Protein Kinase A (PKA) signaling.

-

TRPV1 Modulation: The benzylamide moiety acts as a reverse-amide analog of the vanillyl group found in capsaicin. This structural homology suggests NBDPP may act as a non-pungent antagonist or desensitizing agent at the , blocking pathological calcium ( Ca2+ ) influx associated with hyperalgesia.

Figure 1: Putative dual-target signaling pathway of NBDPP modulating TRPV1 and PDE4.

Theoretical Synthesis Protocol

To synthesize NBDPP, we employ a highly efficient, self-validating amide coupling methodology using EDC/HOBt. We specifically avoid traditional carbodiimides like DCC because EDC generates a water-soluble urea byproduct. This allows for rapid clearance of the coupling agent during the aqueous workup, minimizing the burden on downstream chromatography and ensuring a self-validating purity check at the crude stage[2].

Step-by-Step Methodology

Step 1: Carboxylic Acid Activation Dissolve 3-(3,4-dimethoxyphenyl)propanoic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Cool the solution to 0 °C using an ice bath. Causality: DMF is chosen for its high dielectric constant, which stabilizes the polar transition states of the coupling intermediates. Cooling to 0 °C prevents the thermal degradation of the active ester intermediate.

Step 2: Addition of Coupling Reagents Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.5 equiv), 1-Hydroxybenzotriazole (HOBt, 1.5 equiv), and N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) to the chilled solution. Stir for 30 minutes[2]. Causality: EDC·HCl activates the carboxyl group. HOBt is introduced to form a highly reactive, yet stable, OBt-ester, which prevents the formation of unreactive N-acylureas. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the HCl salt of EDC.

Step 3: Amide Bond Formation Introduce benzylamine (1.5 equiv) dropwise to the activated ester solution. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 1 hour[2]. Causality: Benzylamine is a strong nucleophile that rapidly attacks the OBt-ester. The slight excess (1.5 equiv) drives the reaction to completion, ensuring the complete consumption of the more valuable carboxylic acid starting material.

Step 4: Liquid-Liquid Extraction & Purification Quench the reaction with distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (0–10% MeOH in DCM gradient)[2]. Causality: The aqueous quench hydrolyzes any unreacted active ester and dissolves the EDC-urea byproduct, HOBt, and DIPEA salts. If the organic layer is isolated correctly, the bulk of the impurities are already removed before chromatography, ensuring high-fidelity isolation of NBDPP.

Figure 2: Step-by-step synthetic workflow for NBDPP via EDC/HOBt activation.

In Vitro Validation Strategy

To empirically validate the theoretical properties of NBDPP, we propose a bipartite, self-validating assay system:

-

TRPV1 Calcium Flux Assay:

-

Protocol: Cultured HEK293 cells stably expressing human TRPV1 are loaded with a fluorescent Ca2+ indicator (e.g., Fluo-4 AM). Cells are pre-incubated with NBDPP, followed by stimulation with a known agonist (capsaicin).

-

Causality: If NBDPP acts as an antagonist, it will dose-dependently quench the capsaicin-induced fluorescent signal. The use of a known agonist provides an internal positive control, validating the system's responsiveness and confirming the receptor-specific mechanism.

-

-

PDE4 TR-FRET cAMP Assay:

-

Protocol: Purified PDE4 enzyme is incubated with cAMP and NBDPP. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) system is used to quantify remaining cAMP levels.

-

Causality: PDE4 hydrolyzes cAMP. Inhibition by NBDPP will result in high residual cAMP, preserving the TR-FRET signal. This cell-free system isolates the target, eliminating off-target confounding variables (like cell membrane permeability) and directly validating the molecular docking hypothesis.

-

References

-

Chemsrc. "CAS#:40958-49-4 | N-Benzyl-3-(3,4-dimethoxyphenyl)propanamide." Chemical and Physical Properties Database.[Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports, 7, 42717.[Link]

-

National Center for Biotechnology Information (NCBI). "Discovery of Spiro[chromane-2,4′-piperidine] Derivatives as Irreversible Inhibitors of SARS-CoV-2 Papain-like Protease." PMC (Reference for EDC/HOBt General Procedure H).[Link]

-

Li, H., Zuo, J., & Tang, W. (2018). "Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases." Frontiers in Pharmacology.[Link]

-

Gunthorpe, M. J., et al. (2002). "The diversity in the vanilloid (TRPV) receptor family of ion channels." Trends in Pharmacological Sciences.[Link]

Sources

Whitepaper: Synthetic Utility and Pharmacological Profiling of N-Benzyl-3-(3,4-dimethoxyphenyl)propanamide Homologs

Executive Summary

In modern drug discovery and complex alkaloid synthesis, the N-benzyl-3-(3,4-dimethoxyphenyl)propanamide scaffold and its homologs represent a highly versatile, privileged chemical space. As a Senior Application Scientist, I approach this molecule not merely as a static structure, but as a dynamic precursor. It serves two primary functions: (1) as a highly optimizable pharmacophore for neuroactive agents (such as cholinesterase inhibitors and Sigma-1 receptor ligands), and (2) as the critical linear intermediate in the synthesis of 3,4-dihydroisoquinolines and tetrahydroisoquinolines (THIQs) via the Bischler-Napieralski cyclization. This guide deconstructs the structural logic, quantitative structure-activity relationships (SAR), and the self-validating synthetic workflows required to leverage this scaffold effectively.

Structural Logic & Pharmacological Chemical Space

The rational design of N-benzyl-3-(3,4-dimethoxyphenyl)propanamide homologs relies on the independent tunability of three distinct molecular domains. Understanding the causality behind modifying these regions is essential for both target affinity and synthetic viability:

-

The 3,4-Dimethoxyphenyl Group: In pharmacological contexts, this electron-rich ring engages in critical π−π stacking and hydrogen-bonding interactions within the hydrophobic pockets of targets like Acetylcholinesterase (AChE)[1]. Synthetically, the electron-donating methoxy groups are non-negotiable; they strongly activate the aromatic ring, directing the intramolecular electrophilic aromatic substitution (EAS) exclusively to the para position of the meta-methoxy group[2].

-

The Propanamide Linker: The saturated three-carbon chain dictates the spatial geometry between the aromatic systems. Introducing unsaturation (converting the propanamide to an acrylamide) restricts rotational degrees of freedom, significantly boosting residence time and inhibitory potency against neurodegenerative targets[1].

-

The N-Benzyl Moiety: This domain acts as a tunable lipophilic anchor. Halogenation (e.g., 4-fluoro or 3-bromo substitution) on the benzyl ring is a proven strategy to optimize blood-brain barrier (BBB) penetrance and drastically increase binding affinity for central nervous system targets like the Sigma-1 receptor[3].

Fig 2: Structure-Activity Relationship (SAR) logic for propanamide homologs and derivatives.

Quantitative Structure-Activity Relationships (SAR)

The following table synthesizes quantitative data demonstrating how specific modifications to the base homolog shift its pharmacological profile from a synthetic intermediate to a potent neuro-modulator.

| Compound / Homolog Modification | Linker Type | N-Benzyl Substitution | Primary Target | Activity (IC50 / Ki) |

| N-benzyl-3-(3,4-dimethoxyphenyl)propanamide | Saturated Propanamide | Unsubstituted | Precursor (THIQ) | Synthetic Yield: > 85% |

| (E)-1-benzyl-4-(3-(3,4-dimethoxyphenyl)acrylamido)pyridin-1-ium [1] | Unsaturated Acrylamide | Unsubstituted | AChE | IC50 ≈ 1.2 µM |

| (E)-4-(3-(3,4-dimethoxyphenyl)acrylamido)-1-(4-fluorobenzyl)pyridin-1-ium [1] | Unsaturated Acrylamide | 4-Fluoro Benzyl | AChE | IC50 ≈ 0.8 µM |

| N-(benzofuran-2-ylmethyl)-N′-(4′-methoxybenzyl)piperazine (Bioisostere)[3] | Piperazine (Amide Isostere) | 4-Methoxy Benzyl | Sigma-1 Receptor | Ki = 2.7 nM |

Key Synthetic Workflow: The Bischler-Napieralski Cyclization

The most critical synthetic application of saturated N-benzyl-3-(3,4-dimethoxyphenyl)propanamides is their conversion into 3,4-dihydroisoquinolines via the Bischler-Napieralski reaction[2]. Subsequent asymmetric reduction yields chiral tetrahydroisoquinolines (THIQs), which are foundational to alkaloid total synthesis[4].

Fig 1: Bischler-Napieralski cyclization workflow and subsequent asymmetric reduction to THIQ.

Self-Validating Experimental Protocol

To ensure high fidelity and prevent side reactions (such as the retro-Ritter reaction), the cyclization must be executed as a self-validating system.

Step 1: Anhydrous System Initialization

-

Action: Dissolve 1.0 equivalent of N-benzyl-3-(3,4-dimethoxyphenyl)propanamide in anhydrous toluene (0.2 M) within a flame-dried, argon-purged Schlenk flask.

-

Causality: The cyclization relies on the formation of a highly electrophilic nitrilium ion. Trace moisture will immediately hydrolyze the dehydrating agent and the intermediate back to the starting amide, destroying the reaction yield.

Step 2: Electrophile Generation

-

Action: Cool the system to 0 °C. Dropwise, add 3.0 equivalents of Phosphorus Oxychloride ( POCl3 ).

-

Causality: POCl3 converts the amide carbonyl into an imidoyl chloride. The low temperature controls the exothermic generation of this intermediate, preventing premature thermal degradation[2].

Step 3: Thermal Cyclization

-

Action: Ramp the reaction temperature to 90–100 °C and reflux for 4 to 6 hours.

-

Causality: The electron-rich 3,4-dimethoxyphenyl ring requires significant thermal energy to overcome the activation barrier for intramolecular Electrophilic Aromatic Substitution (EAS).

Step 4: In-Process Validation (TLC/LC-MS)

-

Action: At t = 4 hours, pull a 50 µL aliquot, quench in saturated NaHCO3 , and extract with ethyl acetate. Analyze via TLC (1:1 EtOAc/Hexanes) or LC-MS.

-

Causality: This step creates a self-validating loop. You must confirm the complete disappearance of the starting amide before proceeding. Attempting to separate the secondary amide precursor from the basic dihydroisoquinoline product via chromatography is notoriously difficult due to co-elution.

Step 5: Quenching and Isolation

-

Action: Cool the reaction to 0 °C. Carefully pour the mixture over crushed ice. Slowly basify the aqueous layer to pH 10 using 20% NaOH (aq). Extract with dichloromethane ( 3×50 mL).

-

Causality: The ice safely quenches unreacted POCl3 . Crucially, the cyclized product initially exists as a water-soluble hydrochloride salt. Basification is required to liberate the free 3,4-dihydroisoquinoline base, allowing it to partition into the organic phase for successful recovery[4].

References[2] Title: The Bischler-Napieralski Synthesis of 3,4-Dihydroisoquinolines: A Technical Guide for Drug Development Professionals | Source: Benchchem | URL:Link[4] Title: Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction | Source: PMC | URL:Link[1] Title: Design, synthesis and evaluation of novel cinnamic acid derivatives bearing N-benzyl pyridinium moiety as multifunctional cholinesterase inhibitors for Alzheimer's disease | Source: PMC | URL:Link[3] Title: Design, Synthesis, and Structure−Affinity Relationships of Regioisomeric N-Benzyl Alkyl Ether Piperazine Derivatives as σ-1 Receptor Ligands | Source: ACS Publications | URL:Link

Sources

- 1. Design, synthesis and evaluation of novel cinnamic acid derivatives bearing N-benzyl pyridinium moiety as multifunctional cholinesterase inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - PMC [pmc.ncbi.nlm.nih.gov]

Predicted Bioactivity and Pharmacological Profiling of N-benzyl-3-(3,4-dimethoxyphenyl)propanamide: A Multitarget Modulator for Neuropathic Pain

Executive Summary

In the landscape of rational drug design, structurally simple yet highly tunable pharmacophores offer significant advantages for targeting complex neurological conditions. N-benzyl-3-(3,4-dimethoxyphenyl)propanamide (CAS: 40958-49-4) is a synthetic derivative belonging to the phenylpropanamide class. While historically utilized as a pharmaceutical intermediate, predictive cheminformatics and structure-activity relationship (SAR) analyses suggest that this molecule possesses potent, multitarget bioactivity.

As a Senior Application Scientist, I approach the evaluation of this compound not as a single-target ligand, but as a dynamic modulator of neuro-inflammatory networks. Based on robust SAR data from closely related analogs, we predict that this compound functions primarily as a Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist and a P2X7 receptor modulator , offering a compelling therapeutic profile for neuropathic pain and neurogenic inflammation.

Pharmacophore Deconstruction & Target Rationale

To understand the predicted bioactivity, we must deconstruct the molecule into its three functional domains, each of which dictates specific receptor interactions:

-

The A-Region (3,4-dimethoxyphenyl moiety): The 3,4-dimethoxyphenyl group is a recognized structural motif in medicinal chemistry. Unlike the 4-hydroxy-3-methoxyphenyl (vanillyl) group found in capsaicin—which acts as a strong TRPV1 agonist causing initial pungency and pain—the substitution of the hydroxyl group with a second methoxy group eliminates agonistic properties. Instead, it anchors the molecule in the vanilloid binding pocket as a competitive antagonist. Furthermore, 3,4-dimethoxyphenyl derivatives have been heavily implicated as selective P2X7 receptor antagonists, which are critical in mediating microglial activation[1].

-

The Linker (Propanamide core): The two-carbon aliphatic chain coupled with an amide provides optimal spatial geometry and flexibility. The amide acts as a crucial hydrogen-bond donor/acceptor, interacting with key polar residues (e.g., Thr550 in hTRPV1) within the channel pore.

-

The C-Region (N-benzyl substitution): The addition of a bulky, lipophilic N-benzyl group is the primary driver of binding affinity. Systematic modifications of propanamides have demonstrated that N-benzyl substitution significantly enhances hydrophobic interactions within the TRPV1 binding domain, yielding highly potent antagonists with strong in vivo analgesic activity[2]. Similar N-benzyl propanamide derivatives (e.g., succinimide hybrids) have shown robust, broad-spectrum antiseizure and antinociceptive efficacy[3],[4].

Predicted Mechanism of Action (MoA)

Neuropathic pain is sustained by a positive feedback loop between sensory neurons and immune cells (microglia). We predict that N-benzyl-3-(3,4-dimethoxyphenyl)propanamide disrupts this loop via a dual-action mechanism.

By antagonizing TRPV1 on unmyelinated C-fibers, the compound prevents calcium ( Ca2+ ) influx, thereby halting the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P. Simultaneously, its predicted interaction with microglial P2X7 receptors blunts the release of cytokines such as IL-1 β . Additionally, structurally related propanamides have demonstrated notable antioxidant properties, further mitigating reactive oxygen species (ROS) in the inflamed microenvironment[5].

Fig 1: Predicted multitarget signaling pathway for N-benzyl-3-(3,4-dimethoxyphenyl)propanamide.

Self-Validating Experimental Workflows

To empirically validate these predictions, we must employ a self-validating experimental matrix. A common pitfall in TRPV1 drug development is misidentifying a desensitizing agonist as an antagonist. To prevent this, our protocols are designed to isolate true target engagement from downstream artifacts.

Fig 2: Sequential self-validating preclinical workflow for target confirmation.

Protocol 1: High-Throughput Intracellular Calcium Imaging (FLIPR)

Causality: We utilize Fluo-4 AM because it is a highly sensitive, cell-permeant calcium indicator that allows real-time kinetic monitoring of intracellular calcium transients. Pre-incubating the cells with our compound before applying a known agonist ensures we are measuring competitive antagonism rather than channel desensitization.

-